
3-Chloro-4,5-dihydroxybenzaldehyde
Overview
Description
3-Chloro-4,5-dihydroxybenzaldehyde (CAS 34098-18-5) is a phenolic aldehyde with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol . Structurally, it features a benzene ring substituted with hydroxyl groups at positions 4 and 5, a chlorine atom at position 3, and an aldehyde group at position 1 (Figure 1). Key physicochemical properties include a density of 1.57 g/cm³, a boiling point of 290.7°C, and a flash point of 129.6°C .
The compound is notable for its biological activities. Studies demonstrate its role in inhibiting adipogenesis in 3T3-L1 adipocytes by modulating adipogenic transcription factors (e.g., PPARγ, C/EBPα) and activating AMPK, a key metabolic regulator . Additionally, it serves as a synthetic precursor for derivatives like 3-chloro-5-hydroxy-α-tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-dihydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of 3,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:
3,4-Dihydroxybenzaldehyde+Cl2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3-Chloro-4,5-dihydroxybenzoic acid.
Reduction: 3-Chloro-4,5-dihydroxybenzyl alcohol.
Substitution: 3-Methoxy-4,5-dihydroxybenzaldehyde (when using sodium methoxide).
Scientific Research Applications
Anti-Obesity Effects
Recent studies have demonstrated that 3-chloro-4,5-dihydroxybenzaldehyde exhibits inhibitory effects on adipogenesis in 3T3-L1 adipocytes. It regulates the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor gamma (PPARγ) during the differentiation of adipocytes. The compound has been shown to decrease lipid accumulation and triglyceride content in these cells, suggesting its potential as an anti-obesity agent .
Mechanisms of Action
The anti-obesity effects of this compound are mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. By increasing the expression of phosphorylated AMPK, the compound inhibits fatty acid synthesis-related proteins such as fatty acid synthase (FAS) and adipocyte fatty acid-binding protein 4 (FABP4), further supporting its role in metabolic regulation .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the ether cleavage of 5-chlorovanillin using aluminum chloride in pyridine, resulting in a high yield of the desired product . Additionally, regioselective protection techniques have been employed to modify hydroxyl groups for further chemical transformations, enhancing its utility in synthetic organic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 3-Chloro-4,5-dihydroxybenzaldehyde with its structural analogs, highlighting differences in substituents and properties:
Key Observations :
- Halogen Substitution : Replacing chlorine with bromine (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) enhances antibacterial activity, as evidenced by lower inhibition constants (Ki = 430.74 µM vs. 471.83 µM for the brominated ether analog) .
- Hydroxyl vs.
- Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde shows lower similarity (0.91) and distinct electronic properties compared to the 3-chloro isomer .
Anti-Adipogenic Activity
The hydroxyl groups at positions 4 and 5 are critical for AMPK interaction, as methylation (e.g., dimethoxy derivatives) abolishes this effect .
Antibacterial Potential
In contrast, brominated analogs like 3-Bromo-4,5-dihydroxybenzaldehyde exhibit stronger binding to Pseudomonas aeruginosa FabZ (binding affinity = −4.54 kcal/mol vs. −2.50 kcal/mol for fatty acid esters), attributed to enhanced halogen-protein interactions .
Physicochemical and Pharmacokinetic Profiles
- Solubility and Lipophilicity :
- Synthetic Utility :
- The compound is a precursor for heterocyclic derivatives, such as 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, synthesized via alkylation with 1,3-dibromopropane .
Biological Activity
3-Chloro-4,5-dihydroxybenzaldehyde (CDB) is an aromatic compound with significant biological activity, particularly in the context of metabolic regulation and potential therapeutic applications. This article reviews the compound's mechanisms of action, cellular effects, and relevant research findings.
Overview
- Chemical Structure : CDB has the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol.
- CAS Number : 34098-18-5.
- Physical Properties : CDB is a dark brick-red solid with a melting point of 175-177 °C.
CDB exhibits its biological activity through several mechanisms, primarily focusing on its role in inhibiting adipogenesis and modulating cellular signaling pathways.
Inhibition of Adipogenesis
CDB has been shown to inhibit adipogenesis in 3T3-L1 adipocyte cells. The mechanisms involved include:
- Regulation of Transcription Factors : CDB downregulates key adipogenic transcription factors such as PPARγ and C/EBPα, which are crucial for the differentiation of preadipocytes into mature adipocytes. This was evidenced by studies that demonstrated a decrease in lipid accumulation and triglyceride content in treated cells .
- AMPK Activation : The compound activates AMP-activated protein kinase (AMPK), which promotes catabolic processes while inhibiting anabolic processes, thus contributing to the suppression of fat accumulation .
Cellular Effects
CDB's interaction with cellular components leads to various physiological effects:
- Oxidative Stress Induction : CDB can induce oxidative stress, activating stress response pathways and altering gene expression related to antioxidant defense .
- Enzyme Interaction : The compound interacts with enzymes, particularly oxidoreductases, influencing their activity through hydrogen bonding and covalent bonding with nucleophilic amino acids. This interaction can lead to either enzyme inhibition or activation depending on the context.
Case Studies
- Adipocyte Differentiation Study :
- In Silico Studies :
- Protective Effects Against Oxidative Damage :
Summary Table of Biological Activities
Properties
IUPAC Name |
3-chloro-4,5-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPYEYJHJEDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955640 | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-18-5 | |
Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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